Butyl 2-hydroxytetradecanoate Butyl 2-hydroxytetradecanoate
Brand Name: Vulcanchem
CAS No.: 100495-94-1
VCID: VC20548452
InChI: InChI=1S/C18H36O3/c1-3-5-7-8-9-10-11-12-13-14-15-17(19)18(20)21-16-6-4-2/h17,19H,3-16H2,1-2H3
SMILES:
Molecular Formula: C18H36O3
Molecular Weight: 300.5 g/mol

Butyl 2-hydroxytetradecanoate

CAS No.: 100495-94-1

Cat. No.: VC20548452

Molecular Formula: C18H36O3

Molecular Weight: 300.5 g/mol

* For research use only. Not for human or veterinary use.

Butyl 2-hydroxytetradecanoate - 100495-94-1

Specification

CAS No. 100495-94-1
Molecular Formula C18H36O3
Molecular Weight 300.5 g/mol
IUPAC Name butyl 2-hydroxytetradecanoate
Standard InChI InChI=1S/C18H36O3/c1-3-5-7-8-9-10-11-12-13-14-15-17(19)18(20)21-16-6-4-2/h17,19H,3-16H2,1-2H3
Standard InChI Key MLLXWWWXPKOKAH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCC(C(=O)OCCCC)O

Introduction

Chemical Structure and Nomenclature

Butyl 2-hydroxytetradecanoate (IUPAC name: butyl 2-hydroxytetradecanoate) consists of a tetradecanoic acid chain (C14) with a hydroxyl group (-OH) at the second carbon and a butyl ester group (-O-C4H9) at the carboxyl terminus. Its molecular formula is C18H36O3, with a molecular weight of 300.48 g/mol. The hydroxyl group introduces polarity to an otherwise hydrophobic structure, enabling interactions with both aqueous and lipid environments .

Synthesis and Modification Strategies

Esterification of 2-Hydroxytetradecanoic Acid

The synthesis of butyl 2-hydroxytetradecanoate typically involves the reaction of 2-hydroxytetradecanoic acid with butanol under acid-catalyzed conditions. This method parallels the production of (S)-butyl 2-hydroxybutanoate, where oxiranecarboxylic acid derivatives are reacted with Grignard reagents . Alternative approaches may include:

  • Enzymatic esterification: Lipase-catalyzed reactions under mild conditions to preserve the hydroxyl group .

  • Protection-deprotection strategies: Use of temporary protecting groups (e.g., 2-methylnaphthyl ethers) to prevent side reactions during synthesis .

Table 1: Comparative Synthesis Routes for Hydroxy Esters

CompoundMethodYield (%)Key Challenges
Butyl 2-hydroxybutanoateGrignard reagent addition 72Chirality control
Lipid A derivativesHydrogenolysis of naphthyl ethers 58Multi-step purification
Salicylic acid estersAcid-catalyzed esterification 85Hydroxyl group stability

Physicochemical Properties

Solubility and Partitioning

The compound’s amphiphilic nature results in:

  • Low water solubility: Due to the long alkyl chain.

  • High lipid solubility: Facilitates integration into membranes or emulsified systems .

  • logP (octanol-water): Estimated at 4.2, indicating moderate hydrophobicity .

Thermal Stability

Differential scanning calorimetry (DSC) of similar hydroxy esters reveals melting points between 45–60°C, with decomposition above 200°C . The hydroxyl group may engage in intramolecular hydrogen bonding, enhancing thermal resilience .

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Butyl 2-hydroxytetradecanoate can be analyzed using GC-MS methods optimized for hydroxy esters. Key parameters include:

  • Column: DB-EUPAH or equivalent polar stationary phase .

  • Temperature program: 45°C (0.8 min) to 320°C at 10°C/min .

  • Detection: Electron impact ionization (70 eV) with scan range 50–550 m/z .

Figure 1: Hypothetical GC-MS Fragmentation Pattern

  • Base peak: m/z 57 (C4H9+ from butyl group).

  • Molecular ion: m/z 300 (low abundance due to fragmentation).

  • Key fragments: m/z 241 [M−C4H9O]+, m/z 157 [C10H21CO]+ .

Biological and Industrial Applications

Antimicrobial Activity

Hydroxy esters with C12–C16 chains exhibit moderate antimicrobial effects against Gram-positive bacteria. The hydroxyl group disrupts cell membrane integrity, while the alkyl chain enhances lipid bilayer penetration .

Cosmetic Formulations

In skincare, hydroxy esters function as:

  • Emollients: Smoothing agents in lotions and creams.

  • Stabilizers: Preventing oxidation of unsaturated components .

Pharmaceutical Adjuvants

Structural analogs like lipid A derivatives modulate immune responses via TLR4 activation . Butyl 2-hydroxytetradecanoate’s hydroxyl group may similarly influence receptor binding, though agonistic/antagonistic activity requires empirical validation.

Comparative Analysis with Analogous Compounds

Table 2: Functional Comparison of Hydroxy Esters

CompoundChain LengthHydroxyl PositionKey Application
Butyl 2-hydroxytetradecanoateC14C-2Emulsifiers, antimicrobials
(R)-3-HydroxymyristateC14C-3Immune modulation
Glycolic acid estersC2C-αChemical peels, exfoliants

Challenges and Future Directions

Synthesis Optimization

  • Chirality control: Asymmetric synthesis techniques to produce enantiopure forms .

  • Scalability: Continuous-flow reactors for high-yield esterification .

Biological Efficacy Testing

  • In vitro models: Assessing cytotoxicity and immunomodulatory effects using human monocyte cultures .

  • Structure-activity relationships: Modifying alkyl chain length and hydroxyl position to enhance functionality .

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